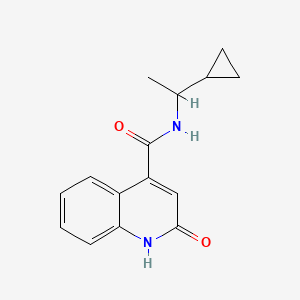

N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in regulating many cellular processes, including cell proliferation, survival, and differentiation. CX-4945 has garnered significant attention in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide targets the catalytic subunit of CK2, which is overexpressed in many cancers and is involved in multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2 activity, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide disrupts these signaling pathways and induces apoptosis in cancer cells. N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has also been shown to inhibit autophagy, a process that cancer cells use to survive under stress conditions.

In neurodegenerative diseases, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress and inflammation. This pathway is impaired in many neurodegenerative diseases, and N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to restore its function and protect against neuronal cell death.

In viral infections, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide targets host cell factors required for viral replication, such as casein kinase 2-interacting protein-1 (CKIP-1) and eukaryotic elongation factor 1A (eEF1A). By inhibiting the activity of these factors, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide prevents viral replication and spread.

Biochemical and Physiological Effects

N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy and radiation therapy. In neurodegenerative disease models, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide protects against oxidative stress and inflammation, and improves cognitive function. In viral infections, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide inhibits viral replication and spread.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide is its specificity for CK2, which allows for targeted inhibition of this protein kinase without affecting other signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has a relatively short half-life and low bioavailability, which can limit its effectiveness in vivo. Additionally, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to induce autophagy in some cell types, which may reduce its efficacy as a cancer therapy.

Future Directions

There are many potential future directions for N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide research. One direction is to develop more potent and selective CK2 inhibitors that have improved pharmacokinetic properties and reduced toxicity. Another direction is to explore the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its effectiveness in treating cancer. In neurodegenerative disease research, future studies could focus on the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with other neuroprotective agents to improve its efficacy. Finally, in viral infection research, future studies could explore the use of N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide in combination with antiviral drugs to enhance its antiviral activity.

Synthesis Methods

N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2-amino-4-cyclopropyl-6,7-dimethoxyquinoline with ethyl 2-bromoacetate, followed by hydrolysis and amidation reactions. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been extensively studied for its potential in treating various diseases. In cancer research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

In neurodegenerative disease research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to protect against neuronal cell death in models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

In viral infection research, N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting host cell factors required for viral replication.

properties

IUPAC Name |

N-(1-cyclopropylethyl)-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-9(10-6-7-10)16-15(19)12-8-14(18)17-13-5-3-2-4-11(12)13/h2-5,8-10H,6-7H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWGEKNOOLCPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)

![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)

![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)

![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)

![1-[2-(4-Tert-butylphenoxy)ethyl]imidazole](/img/structure/B7454898.png)